Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
This compound is a complex spirocyclic thiopyrano-quinoline derivative with four methyl ester groups and a phenylacetyl substituent at position 6'. Its molecular formula is C₃₃H₃₁NO₉S₃, with a molecular weight of 681.8 g/mol and a logP value of 6.078, indicating high lipophilicity . The spiro architecture and thiopyrano-quinoline core contribute to its structural rigidity, while the ester groups enhance solubility in organic solvents.
Properties
IUPAC Name |
tetramethyl 5',5',8'-trimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8S3/c1-11-8-9-12-13(10-11)26-24(2,3)19-14(12)25(15(20(27)31-4)16(35-19)21(28)32-5)36-17(22(29)33-6)18(37-25)23(30)34-7/h8-10,26H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFOECVMEWUBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate (CAS No. 305343-76-4) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 563.67 g/mol
- Structure : The compound features a spiro structure incorporating a dithiole and thiopyranoquinoline moiety, which is significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit promising antitumor properties. For instance, a study utilizing molecular modeling and computer screening identified several derivatives with notable antitumor activity against various kinases. Among these, compounds derived from the dithioloquinoline framework demonstrated significant inhibition percentages (over 85%) against kinases such as JAK3 and NPM1-ALK .
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| 2a | JAK3 | 0.36 |
| 2b | JAK3 | 0.38 |
| 2a | NPM1-ALK | 0.54 |
| 2b | NPM1-ALK | 0.25 |
This suggests that tetramethyl derivatives may also possess similar antitumor properties due to their structural similarities.
Anti-inflammatory Effects
In vitro studies have shown that certain quinoline derivatives can inhibit inflammatory pathways by targeting COX enzymes and inducible nitric oxide synthase (iNOS). The anti-inflammatory effects are linked to the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have demonstrated that compounds related to tetramethyl structures can induce apoptosis in cancer cells. For example, derivatives were tested in zebrafish embryo models, revealing significant growth inhibition and cell death associated with specific structural modifications of the quinoline scaffold .
Study on Quinoline Derivatives
A research article evaluated the biological activity of several quinoline derivatives, including those with dithiole modifications. The study highlighted their potential as dual inhibitors of cyclooxygenase enzymes and their ability to modulate nitric oxide production in macrophages, indicating their role in anti-inflammatory therapies .
In Silico Predictions
Using PASS Online software for bioactivity prediction, several compounds were identified with high probabilities of exhibiting chemoprotective and antitumor effects. These predictions align with experimental findings that showed these compounds could act as apoptosis agonists and dual-specific phosphatase inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a family of spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline] derivatives distinguished by substituents at positions 5', 6', and 8', as well as ester group variations. Below is a comparative analysis of its analogs:
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Properties
- Phenylacetyl vs. In contrast, the hexanoyl chain in increases hydrophobicity but reduces rigidity .
- Methyl vs. Ethyl Esters : Ethyl esters in may confer slower hydrolysis rates compared to methyl esters, affecting bioavailability and metabolic pathways .
- Trimethyl Variations : The 5',5',8'-trimethyl substitution in the target compound vs. 5',5',9'-trimethyl in alters spatial orientation, which could influence binding affinity in molecular targets .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this spirocyclic compound?
Answer:
The synthesis typically involves nucleophilic substitution between tetrachloromonospirocyclotriphosphazene derivatives and carbazolyldiamines in tetrahydrofuran (THF) with triethylamine (Et3N) as a base. Key parameters include:
- Solvent: THF ensures solubility of reactants and intermediates.
- Reaction Time: 72 hours at room temperature for complete conversion, monitored via thin-layer chromatography (TLC) .
- Purification: Column chromatography (silica gel) is critical for isolating the pure product after removing Et3NH<sup>+</sup>Cl<sup>−</sup> by filtration .
For reproducibility, ensure stoichiometric equivalence of reactants (e.g., 6.30 mmol each of tetrachloromonospirophosphazene and diamine) and inert atmosphere to prevent hydrolysis.
Advanced: How can regioselectivity and stereochemical control be achieved during spiro ring formation?
Answer:
The spirocyclic architecture introduces challenges in regioselectivity due to competing nucleophilic sites. Strategies include:
- Steric Effects: Bulky substituents (e.g., 5',5',8'-trimethyl groups) direct nucleophilic attack to less hindered positions .
- Base Selection: Et3N minimizes side reactions by rapidly scavenging HCl, favoring the desired pathway .
- Temperature Control: Slow reaction progression at room temperature reduces kinetic byproducts.
For stereochemical control, X-ray crystallography (e.g., as in ) is recommended post-synthesis to confirm the absolute configuration of the spiro center.
Basic: Which spectroscopic methods are most reliable for confirming the spirocyclic structure?
Answer:
A multi-technique approach is essential:
- <sup>1</sup>H and <sup>13</sup>C NMR: Identify methyl groups (δ 1.2–1.8 ppm for CH3) and quaternary carbons in the spiro junction (δ 45–55 ppm) .
- X-ray Crystallography: Provides unambiguous confirmation of the spirocyclic geometry and bond angles (e.g., C–C bond lengths within 1.50–1.54 Å) .
- IR Spectroscopy: Detect carbonyl stretches (1700–1750 cm<sup>−1</sup>) from tetracarboxylate groups .
Advanced: How to resolve contradictions between NMR and X-ray data for this compound?
Answer:
Discrepancies may arise from dynamic processes (e.g., ring puckering) or crystallographic packing effects. Steps to resolve:
- Variable-Temperature NMR: Probe conformational flexibility by acquiring spectra at 25°C and −40°C.
- DFT Calculations: Compare experimental X-ray bond lengths/angles with optimized geometries (software: Gaussian or ORCA) .
- Supplementary Techniques: Use mass spectrometry (HRMS) to confirm molecular weight and elemental analysis for stoichiometric validation .
Basic: What are the best practices for evaluating the compound’s stability under experimental conditions?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Solvent Compatibility: Test solubility and stability in common solvents (e.g., DMSO, DMF) via <sup>1</sup>H NMR over 24–48 hours.
- Light Sensitivity: Store in amber vials under nitrogen if UV-Vis spectra indicate photodegradation (λmax shifts) .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions if the compound is a catalyst or inhibitor (e.g., using GROMACS) .
- Docking Studies: Employ AutoDock Vina to model binding affinities with biological targets (e.g., Factor Xa) .
- Reactivity Descriptors: Calculate Fukui indices (via Gaussian) to identify electrophilic/nucleophilic sites .
Basic: How to design a protocol for screening biological activity of this compound?
Answer:
- In Vitro Assays: Use enzyme inhibition studies (e.g., Factor Xa or XIa for anticoagulant potential) with IC50 determination via fluorogenic substrates .
- Cell Viability: Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays (48-hour exposure, 10–100 µM range).
- Controls: Include positive controls (e.g., rivaroxaban for Factor Xa) and solvent-only blanks .
Advanced: How to correlate substituent effects with biological activity using structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis: Vary substituents at the 5',8'-methyl positions and tetracarboxylate groups .
- Data Analysis: Plot IC50 values against steric/electronic parameters (e.g., Hammett σ, Taft Es).
- Crystallographic Overlays: Superimpose X-ray structures of analogs to identify critical binding motifs (e.g., hydrogen-bonding interactions) .
Basic: What analytical techniques are recommended for detecting degradation products?
Answer:
- HPLC-MS: Use a C18 column (gradient: 10–90% acetonitrile/water) coupled with high-resolution MS to identify hydrolyzed esters or oxidized thiole groups .
- TLC-MS: Track degradation in real-time by scraping TLC spots for direct MS analysis.
- Stability-Indicating Methods: Validate assays per ICH guidelines (Q1A) for forced degradation studies .
Advanced: How to investigate metabolic pathways of this compound in vitro?
Answer:
- Liver Microsomes: Incubate with human/rat microsomes (1 mg/mL protein, NADPH regeneration system) at 37°C.
- LC-MS/MS Metabolite Profiling: Detect phase I (oxidative) and phase II (glucuronide/sulfate) metabolites .
- CYP450 Inhibition Assays: Determine if the compound inhibits CYP3A4 or CYP2D6 using luminescent substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
